5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide
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Overview
Description
5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group by reacting the thiazole derivative with 3-methylpyridin-2-amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the carboxamide group could yield amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole derivatives with potential biological activities.
Biology
In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole Orange: Used as a fluorescent dye in biological research.
Benzothiazole: Studied for its anticancer properties.
Uniqueness
5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-methyl-N-(3-methylpyridin-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c1-11-7-6-8-21-18(11)23-19(24)16-12(2)28-20(22-16)13-9-14(25-3)17(27-5)15(10-13)26-4/h6-10H,1-5H3,(H,21,23,24) |
InChI Key |
VLDSWEQPLCNKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(SC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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